N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide
Description
N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide is a complex organic compound that belongs to the class of oxolane carboxamides This compound is characterized by its unique structure, which includes a cyanophenyl group and a trimethyloxolane moiety
Properties
IUPAC Name |
N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13-14(2)25-15(3)18(13)19(23)22-20(7-9-24-10-8-20)17-6-4-5-16(11-17)12-21/h4-6,11,13-15,18H,7-10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPNNHMZQHUNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1C(=O)NC2(CCOCC2)C3=CC=CC(=C3)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of the 3-cyanophenyl intermediate through a nitration reaction followed by reduction.
Oxan-4-yl Group Introduction: The oxan-4-yl group is introduced via a nucleophilic substitution reaction.
Trimethyloxolane Formation: The trimethyloxolane moiety is synthesized through a cyclization reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace functional groups on the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include oxides, amines, and substituted oxolane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, modulating their activity. The oxolane ring may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
- 3-(4-cyanophenyl)acrylic acid derivatives
- 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide
Uniqueness
N-[4-(3-cyanophenyl)oxan-4-yl]-2,4,5-trimethyloxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
